molecular formula C12H14FNO B1309479 2-Fluoro-4-piperidin-1-yl-benzaldehyde CAS No. 245725-32-0

2-Fluoro-4-piperidin-1-yl-benzaldehyde

Cat. No.: B1309479
CAS No.: 245725-32-0
M. Wt: 207.24 g/mol
InChI Key: FWOVDUNJKQSSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-piperidin-1-yl-benzaldehyde is an organic compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . It is characterized by the presence of a fluorine atom at the second position and a piperidin-1-yl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-piperidin-1-yl-benzaldehyde plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tubulin can disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in proliferating cells . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits its polymerization . This inhibition prevents the formation of microtubules, essential components of the cytoskeleton, thereby disrupting cell division. Furthermore, it may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell division and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit cell proliferation. At higher doses, it can cause significant toxic or adverse effects, including severe cytotoxicity and organ damage . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes without causing excessive toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can significantly impact its biochemical and pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperidin-1-yl-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and piperidine.

    Reaction: The reaction involves the nucleophilic substitution of the fluorine atom on the benzaldehyde ring by the piperidin-1-yl group. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperidin-1-yl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

    Oxidation: 2-Fluoro-4-piperidin-1-yl-benzoic acid.

    Reduction: 2-Fluoro-4-piperidin-1-yl-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-piperidin-1-yl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperidin-1-yl-benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The piperidine moiety may play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-morpholin-4-yl-benzaldehyde: Similar structure with a morpholine ring instead of a piperidine ring.

    2-Fluoro-4-pyrrolidin-1-yl-benzaldehyde: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    2-Fluoro-4-piperazin-1-yl-benzaldehyde: Similar structure with a piperazine ring instead of a piperidine ring.

Uniqueness

2-Fluoro-4-piperidin-1-yl-benzaldehyde is unique due to the presence of the piperidine ring, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-fluoro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOVDUNJKQSSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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